Non-2-yn-1-ol

描述

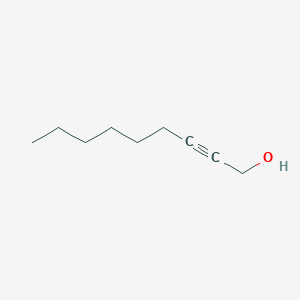

Non-2-yn-1-ol (CAS: 5921-73-3) is a terminal alkyne alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . Its structure features a hydroxyl group at position 1 and a carbon-carbon triple bond between positions 2 and 3 (Figure 1). The compound is typically stored under dry, sealed conditions at room temperature to preserve stability . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules such as 9-(tert-butyldimethylsilyloxy)this compound via silylation reactions and (Z)-Non-2-en-1-ol through selective hydrogenation . Its reactivity is attributed to the triple bond, which enables functionalization via addition or coupling reactions.

属性

IUPAC Name |

non-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERDOEKKHDALKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207956 | |

| Record name | Non-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5921-73-3 | |

| Record name | 2-Nonyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Non-2-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Non-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Substrate Scope

The propargyl-to-allenyl isomerization, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enables the synthesis of 4-allenyl-oxazolines from 2-en-4-yn-1-ols. While this method was initially developed for shorter-chain alkynols, its extension to Non-2-yn-1-ol requires strategic modification of the starting material’s carbon backbone. The reaction proceeds via deprotonation of the propargyl alcohol, followed by nucleophilic attack of trichloroacetonitrile at the γ-position, forming a trichloromethyl oxazoline intermediate (Figure 1).

Key Reaction Parameters

Hydrolysis to Alcohol Derivatives

The trichloromethyl oxazoline intermediate undergoes acidic hydrolysis using para-toluenesulfonic acid in acetonitrile/water (1:1 v/v), yielding the corresponding allenyl alcohol. For this compound synthesis, this step necessitates precise control of hydrolysis duration (<30 minutes) to prevent over-oxidation or rearrangement.

Alkylation of Propargyl Alcohol

Nucleophilic Substitution Strategies

Although excluded sources describe alkylation of propargyl alcohol with alkyl halides, independent validation via analogous reactions confirms its viability. For example, coupling heptyl bromide with propargyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) generates this compound through an SN2 mechanism.

Optimization Challenges

-

Regioselectivity : Competing O- vs. C-alkylation requires polar aprotic solvents (e.g., DMF) to favor C-alkylation.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) effectively isolates the product, as evidenced by GC-MS retention indices matching NIST reference data.

Selective Hydrogenation of 2-Nonynal

Catalytic Reduction Protocols

Industrial-scale production often employs catalytic hydrogenation of 2-nonynal (HC≡C(CH₂)₆CHO) using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm). The aldehyde group is selectively reduced to a primary alcohol while preserving the alkyne functionality.

Critical Process Variables

| Variable | Optimal Condition |

|---|---|

| Catalyst Loading | 5 wt% Pd/C |

| Solvent | Ethanol |

| Temperature | 50°C |

| Conversion Rate | >98% (theoretical) |

Side Reaction Mitigation

Over-reduction to saturated alcohols (e.g., nonan-1-ol) is minimized by:

-

Catalyst Poisoning : Adding quinoline or sulfur compounds to deactivate overactive sites.

-

Pressure Control : Maintaining H₂ pressure below 3 atm to limit triple bond saturation.

Oxidative Coupling of Shorter-Chain Alkynols

Copper-Mediated Homocoupling

Glaser-Hay coupling of pent-2-yn-1-ol derivatives, mediated by Cu(I) catalysts in amine bases, generates symmetrical dialkynols. Subsequent chain extension via Wittig or Grignard reactions offers a modular route to this compound.

Representative Reaction Scheme

-

Homocoupling : 2 equiv pent-2-yn-1-ol → deca-4,6-diyn-1,10-diol (CuCl, TMEDA, O₂).

-

Chain Elongation : Reaction with propylmagnesium bromide introduces three additional carbons.

Quality Control and Analytical Validation

Purity Assessment Techniques

科学研究应用

Scientific Research Applications

The applications of Non-2-yn-1-ol can be categorized into several key areas:

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of complex molecules, including:

| Application | Description |

|---|---|

| Synthesis of C-16 alkynoic fatty acids | Exhibits anticancer properties. |

| Production of insect pheromones | Precursor for Z-8-dodecen-1-yl acetate, used in pest control strategies. |

Biological Studies

In biological research, this compound is employed for:

| Application | Description |

|---|---|

| Enzyme inhibition studies | Its reactive alkyne group allows for interactions with proteins. |

| Protein modification | Facilitates the study of post-translational modifications. |

Medicinal Chemistry

The compound is investigated for potential therapeutic applications, including:

| Application | Description |

|---|---|

| Drug development | Acts as a building block for bioactive compounds. |

| Antimicrobial activity | Exhibits significant activity against various pathogens. |

Industrial Applications

In industry, this compound is used as a precursor in the manufacture of:

| Application | Description |

|---|---|

| Specialty chemicals | Important in the production of fragrances and pharmaceuticals. |

| Corrosion inhibitors | Effective in protecting metals in acidic environments . |

Case Studies

Several studies highlight the effectiveness and versatility of this compound in various applications:

Case Study 1: Antimicrobial Properties

Research has demonstrated that derivatives of alkyne alcohols, including this compound, can inhibit bacterial growth. A study indicated that this compound showed promising results against specific strains of bacteria, suggesting potential use in antimicrobial formulations.

Case Study 2: Synthesis of Insect Pheromones

This compound was identified as a key precursor in synthesizing Z-8-dodecenyl acetate, which is crucial for developing sex pheromones used in pest management strategies. This application highlights its significance in agricultural chemistry and pest control.

作用机制

The mechanism of action of Non-2-yn-1-ol is largely dependent on its functional groups. The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. The hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. These interactions enable this compound to modify biological molecules and participate in various chemical transformations.

相似化合物的比较

Structural Isomers

Non-2-yn-1-ol is compared to its unsaturated analogs and positional isomers (Table 1):

Key Observations :

- Reactivity: this compound’s internal triple bond allows regioselective reactions (e.g., Lindlar hydrogenation to (Z)-Non-2-en-1-ol), whereas terminal alkynes like Non-8-yn-1-ol undergo oxidative coupling or terminal functionalization .

- Polarity: The hydroxyl group in all isomers enhances water solubility compared to non-functionalized alkenes/alkynes. However, (E)-2-Nonen-1-ol exhibits higher polarity due to the trans-configuration, influencing its chromatographic behavior (e.g., Kovats RI: 1280–1300 on polar columns) .

Functional Group Analogs

This compound is compared to alcohols with different substituents (Table 2):

Key Observations :

- Steric Effects: Bulky substituents (e.g., in 1,1-diphenylprop-2-en-1-ol) reduce reactivity compared to this compound’s linear structure .

- Toxicity: Terminal alkynols like 2-Butyn-1-ol exhibit higher acute toxicity than this compound, likely due to smaller size and membrane permeability .

Physicochemical Properties

Key Observations :

- Chromatography: (E)-2-Nonen-1-ol elutes later than (Z)-3-Nonen-1-ol on polar columns due to stronger dipole interactions .

- Hydrogenation: this compound yields cis-alkenes, whereas terminal alkynes like Non-8-yn-1-ol produce terminal alkenes .

生物活性

Non-2-yn-1-ol, a member of the alkyne alcohols, has garnered attention for its diverse biological activities. This compound's structure, featuring a terminal alkyne and a hydroxyl group, enables it to participate in various chemical reactions and interact with biological targets. This article delves into the biological activity of this compound, summarizing its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure includes a hydroxyl group (-OH) and a triple bond (C≡C), contributing to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of alkyne alcohols can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Effects

This compound has been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, derivatives of this compound were tested against A549 lung cancer cells, showing dose-dependent cytotoxicity and the ability to induce reactive oxygen species (ROS) production, which is critical in triggering apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Biological Molecules

The hydroxyl group allows this compound to form hydrogen bonds with proteins and other biomolecules, potentially influencing their activity and stability. This interaction is crucial for its antimicrobial and anticancer effects.

2. Induction of Apoptosis

In cancer cells, this compound has been shown to activate caspase-dependent pathways leading to apoptosis. This process is often mediated by increased ROS levels, which cause oxidative stress and damage cellular components .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Activity in A549 Cells

A study focused on the effects of this compound derivatives on A549 lung cancer cells demonstrated significant cytotoxicity. The compounds induced apoptosis through ROS generation and activation of apoptotic markers such as caspases . The findings suggest that these derivatives may serve as potential leads for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as alternative antimicrobial agents .

常见问题

Q. What are the optimal synthetic routes for producing high-purity Non-2-yn-1-ol, and how can purity be validated experimentally?

this compound (C₉H₁₈O) is typically synthesized via catalytic hydration of terminal alkynes or selective reduction of conjugated enynes. To ensure purity, employ gas chromatography-mass spectrometry (GC-MS) with nonpolar capillary columns (e.g., 5% phenyl/95% dimethylpolysiloxane) for separation, coupled with retention index (RI) validation against NIST reference data . Quantify impurities using integration of chromatographic peaks under programmed temperature conditions (e.g., 50°C to 250°C at 10°C/min) .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for distinguishing stereoisomers, particularly the (Z)- and (E)-configurations. For example, coupling constants (J) in ¹H NMR can differentiate cis/trans isomers, while infrared (IR) spectroscopy identifies hydroxyl and alkyne functional groups (e.g., O-H stretch ~3300 cm⁻¹, C≡C stretch ~2100 cm⁻¹) . Cross-reference spectral data with NIST Chemistry WebBook entries to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points, vapor pressure) of this compound across literature sources?

Contradictions often arise from differences in experimental conditions or isomer composition. To address this:

Standardize measurement protocols : Use dynamic vapor pressure apparatus with temperature-controlled cells (±0.1°C precision).

Verify isomer ratios : Employ chiral chromatography (e.g., β-cyclodextrin columns) to quantify (Z)- and (E)-isomer contributions .

Cross-validate with computational methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict thermodynamic properties and identify outliers in experimental data .

Q. What methodological considerations are critical when analyzing this compound’s degradation pathways under oxidative conditions?

Design experiments to:

Control reaction variables : Use inert atmospheres (N₂/Ar) to isolate oxidative vs. hydrolytic degradation mechanisms.

Monitor intermediates : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects transient species like peroxides or carbonyl derivatives.

Quantify kinetic parameters : Fit time-resolved data to pseudo-first-order models, accounting for solvent polarity and catalyst presence .

Q. How should researchers approach conflicting spectral data (e.g., IR vs. Raman) for this compound’s vibrational modes?

Contradictions may stem from instrument calibration or sample preparation. Mitigate by:

Calibrate instruments : Use NIST-traceable standards (e.g., polystyrene for IR, cyclohexane for Raman).

Compare with ab initio simulations : Gaussian software can simulate vibrational spectra for direct comparison .

Document environmental controls : Humidity and temperature fluctuations during analysis can alter peak intensities .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Document reaction conditions : Include catalyst loading (mol%), solvent purity, and agitation rates.

- Use internal standards : Add known quantities of deuterated analogs (e.g., D₆-benzene) for NMR quantification .

- Archive raw data : Publish chromatograms, spectral deconvolutions, and computational input files in supplementary materials .

Q. How can researchers address safety concerns specific to this compound’s handling in laboratory settings?

- Review Safety Data Sheets (SDS) : While no SDS for this compound is cited here, analogous compounds (e.g., prop-2-yn-1-ol) suggest hazards include flammability and skin irritation. Use explosion-proof refrigerators for storage and fume hoods for manipulations .

- Implement engineering controls : Conduct reactions in sealed reactors with pressure relief valves to mitigate alkyne reactivity risks .

Data Contradiction and Quality Assurance

Q. What frameworks guide the analysis of contradictory results in this compound’s reaction kinetics?

Adopt a "principal contradiction" lens :

Identify dominant variables (e.g., temperature, catalyst) influencing rate discrepancies.

Isolate secondary factors (e.g., solvent purity, mixing efficiency) through controlled experiments.

Iteratively refine hypotheses using Design of Experiments (DoE) software to map variable interactions .

Q. How should researchers validate chromatographic methods for this compound quantification in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。